(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime
Description
(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime is a benzothiophene-derived oxime characterized by a Z-configuration stereochemistry at the ethenyl group. The compound’s structure combines a benzo[b]thiophene core with an acetaldehyde oxime moiety (=N–OH), which confers unique electronic and steric properties. Oximes are known for their hydrogen-bonding capabilities and nucleophilic reactivity, making them valuable in medicinal chemistry for targeting enzymes or receptors.
Properties
IUPAC Name |
(NE)-N-[1-(1-benzothiophen-2-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNWDHNMGAKITE-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257469 | |
| Record name | Ethanone, 1-benzo[b]thien-2-yl-, oxime, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147396-07-4 | |
| Record name | Ethanone, 1-benzo[b]thien-2-yl-, oxime, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147396-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-benzo[b]thien-2-yl-, oxime, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime typically involves the reaction of benzo[b]thiophene-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The benzo[b]thiophene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Chemistry
(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime serves as a building block for the synthesis of heterocyclic compounds. Its ability to act as a ligand in coordination chemistry has been explored, particularly in the formation of metal complexes that may exhibit unique catalytic properties or stability under various conditions.
Biology
Research has indicated potential biological activities associated with this compound, including:
- Antimicrobial Properties : Studies have evaluated its efficacy against various bacterial strains, revealing promising results against resistant strains such as Staphylococcus aureus with minimal inhibitory concentrations indicating significant antibacterial activity .
- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown that derivatives of this compound can inhibit cell proliferation, making it a candidate for further development in cancer therapeutics .
Medicine
In the field of medicine, (Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime is being explored as a precursor for drug development . Its structural features allow for modifications that can enhance therapeutic efficacy or reduce side effects. The compound's interaction with biological targets suggests it could be part of novel therapeutic agents aimed at treating complex diseases .
Industry
This compound finds utility in materials science , particularly in the synthesis of organic semiconductors. Its unique electronic properties are beneficial for developing materials used in electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Case Studies and Data Analysis
The following table summarizes key studies and findings related to (Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime:
Mechanism of Action
The mechanism of action of (Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. Additionally, the benzo[b]thiophene moiety contributes to the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group and Stereochemical Analysis
The Z-configuration in benzothiophene derivatives is critical for biological activity. For example:
- Benzothiophene Acrylonitriles (): Compounds like (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (32) show potent anticancer activity (GI50 <10 nM) due to the Z-configuration, which aligns substituents for optimal target binding.
- This substitution may alter solubility and target interactions compared to acrylonitriles.
*Hypothetical MIC based on analogous oxime antifungals in .
Structural and Crystallographic Insights
- Planarity and Dihedral Angles (): In Z-configured tetrazole analogs, dihedral angles between benzothiophene and aryl rings range from 23.91° to 84.47°, influencing binding orientation. The target oxime’s acetaldehyde chain likely introduces greater conformational flexibility compared to rigid acrylonitriles or tetrazoles.
- Hydrogen Bonding (): Oximes form N–H···N or O–H···N bonds, as seen in tetrazole crystals. This property may enhance solubility or stabilize protein interactions compared to non-polar acrylonitriles.
Resistance and Pharmacokinetics
- P-glycoprotein Efflux (): Acrylonitriles evade P-gp-mediated resistance, a common issue in cancer therapy. Oximes, with polar groups, may face increased efflux unless structural modifications (e.g., lipophilic substituents) mitigate this.
Biological Activity
(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.
Synthesis
The synthesis of (Z)-1-(benzo[b]thiophen-2-yl)acetaldehyde oxime typically involves the reaction of benzo[b]thiophene derivatives with acetaldehyde oxime under appropriate conditions. The formation of the oxime functional group is crucial for the biological activity observed in various studies.
1. Antioxidant Activity
Recent studies have highlighted the antioxidant properties of compounds related to benzo[b]thiophene derivatives. For instance, compounds derived from similar structures have shown significant free radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases .
2. Cytotoxicity Studies
Cytotoxicity assessments are critical for evaluating the safety profile of (Z)-1-(benzo[b]thiophen-2-yl)acetaldehyde oxime. In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. For example, compounds structurally related to (Z)-1-(benzo[b]thiophen-2-yl)acetaldehyde oxime have been tested in MTT assays, revealing promising results .
| Cell Line | IC50 (μM) | Remarks |
|---|---|---|
| CCRF-CEM (Leukemia) | 10.0 | High potency observed |
| 3T3 Fibroblast | >250 | Non-toxic up to this concentration |
The mechanisms through which (Z)-1-(benzo[b]thiophen-2-yl)acetaldehyde oxime exerts its biological effects include:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in cancer progression.
- Induction of Apoptosis : Evidence indicates that compounds related to this structure can induce apoptosis in cancer cells, promoting cell death through intrinsic pathways.
Case Studies
Several case studies illustrate the biological efficacy of (Z)-1-(benzo[b]thiophen-2-yl)acetaldehyde oxime and its analogs:
- Study on Bone Morphogenetic Protein (BMP) Expression : A series of benzo[b]thiophene derivatives were evaluated for their ability to enhance BMP expression, which plays a crucial role in bone formation and repair. The study demonstrated that specific analogs significantly upregulated BMP expression levels, suggesting potential applications in bone regeneration therapies .
- Antitumor Activity : A study focusing on the antitumor effects of benzo[b]thiophene derivatives reported significant cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
